molecular formula C13H14N2O2 B2884559 4-Amino-8-isopropylquinoline-3-carboxylic acid CAS No. 1279218-90-4

4-Amino-8-isopropylquinoline-3-carboxylic acid

Cat. No. B2884559
CAS RN: 1279218-90-4
M. Wt: 230.267
InChI Key: SXOIZJNMOXKUGH-UHFFFAOYSA-N
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Description

4-Amino-8-isopropylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Amino-8-isopropylquinoline-3-carboxylic acid, has seen significant advancements in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used for the construction and functionalization of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 4-Amino-8-isopropylquinoline-3-carboxylic acid consists of a quinoline core with an amino group at the 4-position and an isopropyl group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Amino-8-isopropylquinoline-3-carboxylic acid, can undergo various chemical reactions. These reactions often involve the functional groups attached to the quinoline core . For instance, the amino group can participate in reactions such as alkylation, while the carboxylic acid group can undergo reactions such as esterification .


Physical And Chemical Properties Analysis

4-Amino-8-isopropylquinoline-3-carboxylic acid is a crystalline substance . Its solubility depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature . It has a high melting point due to its ionic property .

Scientific Research Applications

Structural Modification of Natural Products

4-Amino-8-isopropylquinoline-3-carboxylic acid: can be used in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, enhance activity, and minimize adverse effects. This application is crucial for drug discovery, as it allows for the creation of more effective and safer pharmaceuticals .

Medicinal Chemistry

The quinoline structure is a key component in medicinal chemistry due to its presence in various pharmacologically active compounds4-Amino-8-isopropylquinoline-3-carboxylic acid can contribute to the development of new drugs with a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimalarial properties .

Drug Synthesis

This compound plays a significant role in drug synthesis. Its structure is versatile for creating a wide range of pharmacological activities. It’s particularly valuable in synthesizing drugs that require a quinoline scaffold, which is a common feature in many FDA-approved drugs .

Green Chemistry

In the context of green chemistry, 4-Amino-8-isopropylquinoline-3-carboxylic acid can be used to develop more sustainable chemical processes. It’s part of a movement towards eco-friendly synthesis methods that reduce environmental impact and promote safer, reusable catalysts .

Pharmacological Research

The compound is extensively used in pharmacological research to explore its therapeutic potential. Its applications include studying its effects on various diseases and conditions, with the aim of discovering new treatments and understanding disease mechanisms .

Chemical Biology

In chemical biology, 4-Amino-8-isopropylquinoline-3-carboxylic acid is used to probe biological systems. Researchers can use it to label or modify biological molecules, helping to elucidate their function and interaction within the body .

Future Directions

The future directions in the field of quinoline derivatives like 4-Amino-8-isopropylquinoline-3-carboxylic acid involve further exploration of their synthesis, reactivity, and biological activity . This includes the development of new synthesis methods, the discovery of novel reactions, and the investigation of their potential as therapeutic agents .

properties

IUPAC Name

4-amino-8-propan-2-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIZJNMOXKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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